![molecular formula C19H16BrN5OS B3722380 2-({[5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol](/img/structure/B3722380.png)
2-({[5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol
Overview
Description
2-({[5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties that make it a promising candidate for various research studies.
Mechanism of Action
The mechanism of action of 2-({[5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol is not fully understood, but it is believed to work by inhibiting various enzymes and proteins involved in cell signaling pathways. It has been shown to inhibit the activity of protein kinases, which are involved in cell proliferation and survival. It also inhibits the activity of topoisomerases, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({[5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol are complex and depend on the specific research application. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation. It has also been shown to inhibit angiogenesis, which is the growth of new blood vessels that supply nutrients to tumors. In Alzheimer's disease research, this compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-({[5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol in lab experiments is its potent activity and specificity. It has been shown to have high efficacy and low toxicity, making it a promising candidate for various research applications. However, one of the limitations of using this compound is its complex synthesis method, which requires specialized equipment and expertise. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are many future directions for research on 2-({[5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol. One area of research is its potential applications in combination therapy with other anticancer drugs. Another area of research is its potential applications in the treatment of bacterial infections, where it could be used to inhibit the activity of bacterial enzymes and proteins. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, which could lead to the development of more effective and safer drugs.
Scientific Research Applications
2-({[5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol has been studied for its potential applications in various scientific research fields. One of the main areas of research is its use in cancer treatment. Studies have shown that this compound has potent anticancer activity and can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential applications in the treatment of Alzheimer's disease, inflammation, and bacterial infections.
properties
IUPAC Name |
2-[[5-(2-bromophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3H-quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5OS/c1-2-25-17(12-7-3-5-9-14(12)20)23-24-19(25)27-11-16-21-15-10-6-4-8-13(15)18(26)22-16/h3-10H,2,11H2,1H3,(H,21,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLYNRGNJOUPDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=NC3=CC=CC=C3C(=O)N2)C4=CC=CC=C4Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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